![molecular formula C20H23BrO3 B5034241 1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5034241.png)
1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, also known as PBMPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PBMPB belongs to the family of arylpropene compounds and has been studied for its biochemical and physiological effects on various organisms.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to interact with various receptors such as the estrogen receptor and the GABA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neurons, this compound has been shown to enhance cognitive function and protect against neurodegeneration. In cardiovascular cells, this compound has been shown to have vasodilatory effects and to protect against ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene in lab experiments is its high purity and stability. This compound can also be easily synthesized using a multi-step process. However, one of the limitations of using this compound is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on 1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene. One area of research is to further elucidate the mechanism of action of this compound and its interactions with various receptors and signaling pathways. Another area of research is to investigate the potential applications of this compound in other scientific research fields such as immunology and infectious diseases. Additionally, future research can focus on developing more cost-effective synthesis methods for this compound.
Métodos De Síntesis
1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene can be synthesized using a multi-step process that involves the reaction of 3-bromophenol with 1,4-dibromobutane to form a dibromide intermediate. The intermediate is then reacted with 2-methoxy-4-(1-propen-1-yl)phenol to form this compound. The purity of the compound can be increased using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular research, this compound has been shown to have vasodilatory effects and to protect against ischemic injury.
Propiedades
IUPAC Name |
1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6-11,14-15H,4-5,12-13H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBUFCKIURNJLL-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
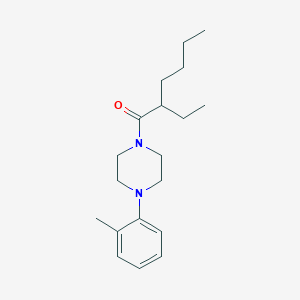
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)
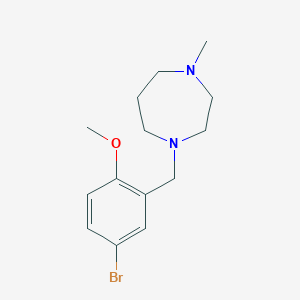
![3,6,7-trimethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5034188.png)
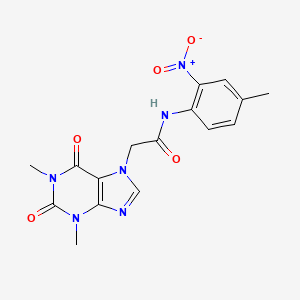
![4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5034205.png)
![1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine](/img/structure/B5034218.png)
![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
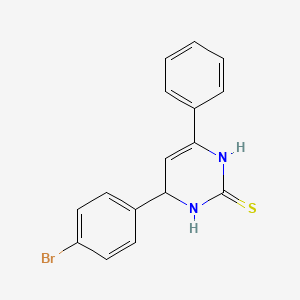
![2,4,6-tris[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine](/img/structure/B5034248.png)
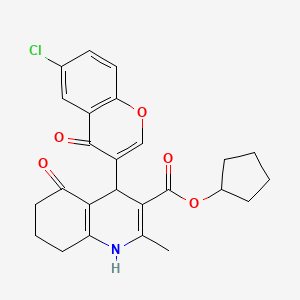
![5-(2-fluorophenyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1,2,4-triazin-3-amine](/img/structure/B5034261.png)
